![molecular formula C40H38BrCl2N7O3S B12429335 N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
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Overview
Description
The compound “N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[83002,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide” is a complex organic molecule that features multiple functional groups, including bromophenyl, chloroacetyl, dihydropyrazol, phenoxy, and tetrazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromophenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.
Attachment of the chloroacetyl group: This can be done via an acylation reaction using chloroacetyl chloride.
Formation of the phenoxybutyl linkage: This may involve an etherification reaction.
Construction of the tetrazatricyclo structure: This complex ring system can be synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Use of catalysts: To speed up reactions and improve selectivity.
Optimization of temperature and pressure: To ensure the reactions proceed efficiently.
Purification techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrazole ring may yield a pyrazolone derivative, while substitution of the chloroacetyl group may result in the formation of a different acyl derivative.
Scientific Research Applications
Research has indicated that derivatives of similar compounds exhibit various biological activities including:
- Anticancer Properties : Compounds containing the pyrazole moiety have been shown to possess anticancer activity against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Effects : The antimicrobial activity of compounds similar to N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide has been evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungi. Results indicate promising antimicrobial activity for certain derivatives .
Synthesis and Structure
The synthesis of this compound involves multiple steps that typically include the formation of key intermediates through reactions such as acylation and cyclization. For example:
- Formation of Pyrazole Derivatives : Compounds featuring a pyrazole ring can be synthesized via the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Acetylation : The introduction of the chloroacetyl group is achieved through acylation reactions that enhance the compound's biological activity.
- Molecular Modelling Studies : Computational studies have been utilized to predict the binding affinities and interactions of these compounds with biological targets using molecular docking techniques .
Case Studies
Several studies have explored the efficacy of related compounds in various biological contexts:
- Anticancer Screening : A study focused on synthesizing thiazole-based compounds showed that modifications to the structure could enhance anticancer activity against MCF7 cells significantly .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial properties of synthesized derivatives against common pathogens using standardized testing methods such as the turbidimetric method .
- Molecular Docking Studies : Research employing molecular docking has provided insights into how these compounds interact at a molecular level with specific receptors or enzymes involved in disease processes .
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor binding: The compound may interact with a receptor, modulating its activity and triggering a cellular response.
DNA intercalation: The compound may insert itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[4-[5-(4-chlorophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
- **N-[4-[4-[5-(4-fluorophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. For example, the presence of both bromophenyl and chloroacetyl groups may enhance its reactivity and binding affinity to certain molecular targets.
Biological Activity
The compound N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide is a complex organic molecule with potential biological activities. Its intricate molecular structure suggests a variety of interactions with biological systems, particularly in the fields of oncology and antimicrobial research.
Synthesis and Characterization
The synthesis of this compound involves multiple steps that typically include the formation of key intermediates through reactions such as acylation and heterocyclic formation. The characterization of the final product is performed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the bromophenyl and thiazole moieties have shown promising activity against various cancer cell lines. In particular:
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .
Antimicrobial Activity
The synthesized compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. Studies demonstrate:
- In Vitro Efficacy : Compounds similar to this compound have shown moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies
- Anticancer Screening : A study involving a series of synthesized thiazole derivatives demonstrated that compounds with similar structural features exhibited effective cytotoxicity against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that modifications on the phenoxy and butyl groups could enhance biological activity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial potential of related compounds against various bacterial strains using the turbidimetric method. Results suggested that certain derivatives exhibited significant inhibition zones against Bacillus subtilis and Salmonella typhi, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
Structural Feature | Effect on Activity |
---|---|
Bromophenyl Group | Enhances lipophilicity and receptor binding |
Thiazole Ring | Contributes to anticancer properties |
Chloroacetyl Moiety | Increases reactivity towards biological targets |
Phenoxy Linker | Modulates solubility and bioavailability |
Properties
Molecular Formula |
C40H38BrCl2N7O3S |
---|---|
Molecular Weight |
847.6 g/mol |
IUPAC Name |
N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
InChI |
InChI=1S/C40H38BrCl2N7O3S/c1-23-24(2)54-40-37(23)38(28-8-14-30(43)15-9-28)45-33(39-47-46-25(3)49(39)40)21-35(51)44-18-4-5-19-53-31-16-10-27(11-17-31)34-20-32(48-50(34)36(52)22-42)26-6-12-29(41)13-7-26/h6-17,33-34H,4-5,18-22H2,1-3H3,(H,44,51)/t33-,34?/m0/s1 |
InChI Key |
KAGPSMVIFNDBGK-CDRRMRQFSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCOC4=CC=C(C=C4)C5CC(=NN5C(=O)CCl)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
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